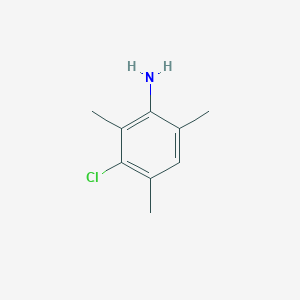

3-Chloro-2,4,6-trimethylaniline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H12ClN |

|---|---|

Poids moléculaire |

169.65 g/mol |

Nom IUPAC |

3-chloro-2,4,6-trimethylaniline |

InChI |

InChI=1S/C9H12ClN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3 |

Clé InChI |

LNYPMVHBRZGZLK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1N)C)Cl)C |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Chloro 2,4,6 Trimethylaniline and Its Precursors

Regioselective Chlorination Strategies for Trimethylaniline Derivatives

The introduction of a chlorine atom at a specific position on an already substituted benzene (B151609) ring, known as regioselective chlorination, is a significant challenge in synthetic organic chemistry. In the case of trimethylaniline derivatives, such as 2,4,6-trimethylaniline (B148799), the directing effects of the amino group and the steric hindrance from the methyl groups heavily influence the outcome of the chlorination reaction.

Direct electrophilic chlorination of unprotected anilines can be challenging due to the high reactivity of the amino group, which can lead to over-chlorination or oxidation. beilstein-journals.org However, recent advancements have led to the development of catalyst systems that can control the regioselectivity of chlorination. For instance, a highly efficient ortho-selective electrophilic chlorination of phenols and unprotected anilines has been reported using a Lewis basic selenoether catalyst. nsf.govnih.gov This system demonstrates excellent control, achieving ortho/para selectivity of over 20:1. nsf.govnih.gov

Another approach involves the use of copper halides in ionic liquids, which has been shown to be effective for the para-chlorination of aniline (B41778) derivatives under mild conditions. beilstein-journals.orgnih.gov These reactions can achieve high yields without the need for supplementary oxygen or gaseous HCl, which are often required in aqueous media. beilstein-journals.orgnih.gov For a substrate like 2,4,6-trimethylaniline, where the para position is blocked, these methods would need to be adapted to favor chlorination at the meta position (position 3). The choice of solvent and catalyst is crucial in overcoming the steric hindrance and electronic effects to achieve the desired 3-chloro substitution. For example, the chlorination of some highly substituted benzenes, like 3,5-dichloro-2,4,6-trimethylanisole, has been shown to lead to cyclohexadienone formation, indicating the complexity of these reactions. rsc.org

Table 1: Comparison of Regioselective Chlorination Methods for Aniline Derivatives

| Method | Reagent/Catalyst | Position Selectivity | Key Advantages |

| Lewis Basic Selenoether Catalysis | N-Chlorosuccinimide (NCS) / Selenoether catalyst | Ortho | High selectivity, low catalyst loading. nsf.govnih.gov |

| Copper Halide in Ionic Liquid | CuCl2 in [HMIM]Cl | Para | Mild conditions, no need for additional oxidants. beilstein-journals.orgnih.gov |

Selective Nitration and Subsequent Reduction Pathways to Aromatic Amines

A common and effective strategy for the synthesis of substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. This pathway is particularly relevant for the synthesis of 3-chloro-2,4,6-trimethylaniline.

The synthesis of the precursor, 2,4,6-trimethylaniline, is typically achieved through the selective mononitration of mesitylene (B46885) (1,3,5-trimethylbenzene). wikipedia.orgchemicalbook.comchemdad.comchemicalbook.com This reaction is carefully controlled to prevent the oxidation of the methyl groups. The resulting 2,4,6-trimethylnitrobenzene is then reduced to 2,4,6-trimethylaniline. chemicalbook.comchemdad.comchemicalbook.com

To obtain this compound, a potential route involves the nitration of 2,4,6-trimethylaniline itself. The powerful activating and ortho, para-directing amino group, along with the ortho, para-directing methyl groups, would direct the incoming nitro group to the 3- or 5-position. Subsequent reduction of the nitro group would yield the corresponding diamine, which could then be selectively chlorinated and deaminated, though this is a complex route.

A more direct approach involves the nitration of a suitable precursor to introduce the nitro group at the desired position, followed by reduction. For instance, the synthesis of 2,4,6-trimethyl-3-nitroaniline has been described, which likely involves the nitration of a protected form of 2,4,6-trimethylaniline or a related precursor. The reduction of the nitro group in 2,4,6-trimethyl-3-nitroaniline would then lead to the corresponding diamine.

The reduction of nitroarenes to anilines is a well-established transformation with a wide array of available reagents. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com Chemical reduction methods using metals like iron, zinc, or tin(II) chloride in acidic media are also widely used and can offer better chemoselectivity in the presence of other reducible functional groups. wikipedia.orgcommonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds to Anilines

| Reagent/Catalyst | Conditions | Advantages | Disadvantages |

| H2/Pd-C | Hydrogen gas, Palladium on Carbon | High efficiency, clean reaction. commonorganicchemistry.com | Can reduce other functional groups. |

| Fe/Acid | Iron powder in acidic medium (e.g., HCl, Acetic Acid) | Economical, mild conditions. wikipedia.org | Stoichiometric amounts of metal are required. |

| SnCl2 | Tin(II) chloride in acidic medium | Mild, good for sensitive substrates. wikipedia.org | Generates tin-based waste. |

| Na2S/ (NH4)2S | Sodium sulfide (B99878) or Ammonium polysulfide | Can be used for selective reduction of one nitro group in dinitro compounds. wikipedia.orggoogle.com | Can be less efficient for some substrates. |

Multi-Step Convergent and Divergent Synthetic Approaches

The synthesis of complex molecules like this compound can be strategically designed using either convergent or divergent approaches. These multi-step strategies offer flexibility and efficiency in constructing the target molecule.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. Starting with 2,4,6-trimethylaniline as a key intermediate, a divergent approach could be employed to introduce different substituents at the 3- and 5-positions. For instance, selective halogenation could introduce a chlorine atom at the 3-position. This same intermediate could also undergo other reactions to produce a library of related compounds. The development of methods for the para-selective C-H olefination of aniline derivatives showcases how a common aniline core can be diversified. uva.nl

Catalytic Systems in the Formation of Substituted Anilines (e.g., Buchwald-Hartwig Amination Precursors)

Modern catalytic systems have revolutionized the synthesis of substituted anilines, with the Buchwald-Hartwig amination being a prominent example. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines, offering a powerful tool for the synthesis of complex anilines that are otherwise difficult to prepare. wikipedia.orgrsc.orgfishersci.it

The Buchwald-Hartwig amination could be a key step in a convergent synthesis of this compound. This would involve the coupling of a 3-chloro-2,4,6-trimethyl-substituted aryl halide (e.g., 1-bromo-3-chloro-2,4,6-trimethylbenzene) with an ammonia (B1221849) equivalent or a protected amine. The reaction's success heavily relies on the choice of the palladium catalyst and the phosphine (B1218219) ligand. For sterically hindered substrates, such as the ones required for the synthesis of this compound, highly active and sterically demanding ligands are often necessary.

The development of various generations of Buchwald-Hartwig catalysts has expanded the scope of this reaction to include a wide range of substrates and functional groups, often under milder conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPEPhos were among the first to show broad utility, and more advanced, sterically hindered monophosphine ligands have since been developed to further improve catalytic activity. wikipedia.org

Table 3: Generations of Buchwald-Hartwig Amination Catalysts

| Catalyst Generation | Typical Ligands | Substrate Scope | Key Features |

| First Generation | Monophosphine ligands (e.g., P(o-tolyl)3) | Aryl bromides and iodides with primary and secondary amines | Established the feasibility of the reaction. wikipedia.org |

| Second Generation | Bidentate phosphine ligands (e.g., BINAP, DPEPhos) | Expanded to include aryl triflates | Improved reaction rates and yields. wikipedia.org |

| Third Generation | Sterically hindered, electron-rich monophosphine ligands (e.g., Buchwald's ligands, Hartwig's ligands) | Aryl chlorides and a wider range of amines, including ammonia equivalents | High catalytic activity, milder reaction conditions. wikipedia.orgrsc.org |

Green Chemistry Principles and Sustainable Synthetic Route Design for Aniline Derivatives

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals to minimize environmental impact. The synthesis of aniline derivatives, including this compound, can be made more sustainable by considering these principles.

Key areas of focus in green synthetic chemistry include the use of less hazardous reagents, the development of catalytic rather than stoichiometric processes, the use of renewable feedstocks, and the reduction of waste. For instance, the catalytic reduction of nitro compounds using molecular hydrogen is a greener alternative to methods that use stoichiometric metal reductants, as it produces water as the only byproduct. researchgate.net Furthermore, performing these reductions in environmentally benign solvents like water enhances the green credentials of the process. researchgate.netnih.gov

In the context of chlorination, the use of ionic liquids as recyclable solvents presents a greener alternative to volatile organic compounds. beilstein-journals.orgnih.gov The development of catalytic methods for C-H functionalization, such as the direct olefination of anilines, represents a highly atom-economical approach to creating complex molecules, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. uva.nl

The design of continuous-flow processes for the synthesis of nitrogen-containing heterocycles also offers significant advantages in terms of safety, efficiency, and scalability, contributing to a more sustainable manufacturing process. rsc.org By evaluating each step of the synthesis of this compound through the lens of green chemistry, more environmentally friendly and economically viable production methods can be developed.

Elucidation of Chemical Reactivity and Mechanistic Transformations of 3 Chloro 2,4,6 Trimethylaniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity of the benzene (B151609) ring towards electrophiles is significantly influenced by the nature of the substituents it carries. wikipedia.org Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Conversely, deactivating groups withdraw electron density, reducing the ring's reactivity. total-synthesis.com

In the case of 3-Chloro-2,4,6-trimethylaniline, the amino group (-NH2) and the three methyl groups (-CH3) are strong and moderate activating groups, respectively. They increase the electron density of the benzene ring through resonance and inductive effects, directing incoming electrophiles to the ortho and para positions. wikipedia.org The chlorine atom, while being an electron-withdrawing group and thus deactivating, is also an ortho-para director. total-synthesis.com Given the substitution pattern of this compound, the only available position for substitution is the C5 position. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at this position. masterorganicchemistry.com For instance, chlorination of similarly substituted phenols and anisoles has been shown to lead to the formation of cyclohexadienones, with the product composition being dependent on the solvent and substrate. rsc.org

| Reaction Type | Reagents | Expected Product |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-5-nitro-2,4,6-trimethylaniline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-chloro-2,4,6-trimethylaniline |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Chloro-2,4,6-trimethyl-5-aminophenyl)alkan-1-one |

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Nucleophilic Substitution Reactions Involving the Chloro Moiety

Aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr) reactions unless the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. libretexts.org In this compound, the presence of the activating amino and methyl groups makes direct nucleophilic displacement of the chloro group challenging under standard conditions.

However, such reactions can be facilitated under more forcing conditions or through transition metal catalysis. The accepted mechanism for SNAr in activated aryl halides involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate of these reactions is dependent on the nucleophilicity of the attacking reagent. libretexts.org For unactivated or deactivated aryl halides, alternative mechanisms like the benzyne (B1209423) mechanism can occur in the presence of very strong bases, though this is less likely for this compound due to the presence of multiple methyl groups.

Derivatization and Functionalization of the Primary Amine Group

The primary amine group in this compound is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Primary amines readily react with aldehydes and ketones to form Schiff bases, also known as imines. eijppr.comnih.gov This condensation reaction typically proceeds through a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final imine product. eijppr.comresearchgate.net The formation of Schiff bases is often reversible and can be catalyzed by either acid or base. eijppr.com 2,4,6-Trimethylaniline (B148799) itself is utilized in the synthesis of bulky ligands through condensation reactions, for example, with glyoxal (B1671930) to form 1,2-diimine ligands which are precursors to N-heterocyclic carbenes (NHCs) like those found in Grubbs' catalysts. wikipedia.org

| Carbonyl Compound | Reaction Conditions | Product Type |

| Aldehyde (R-CHO) | Acid or base catalyst | N-Alkylidene-3-chloro-2,4,6-trimethylaniline |

| Ketone (R₂C=O) | Acid or base catalyst | N-Alkylidene-3-chloro-2,4,6-trimethylaniline |

| Glyoxal | Condensation | Glyoxal-bis(3-chloro-2,4,6-trimethylphenylimine) |

Table 2: Schiff Base Formation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with various electrophiles.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). This reaction is a common method for protecting the amine group or for introducing new functional groups.

Alkylation: Alkylation of the amine group with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction. libretexts.org Reductive amination, a two-step process involving the formation of an imine followed by its reduction, provides a more controlled method for alkylation.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base produces sulfonamides. This transformation is analogous to acylation and is often used in the synthesis of biologically active compounds.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Trimethylanilines (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. lumenlearning.comlibretexts.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an aryl or vinyl halide, is one of the most widely used of these reactions due to its mild reaction conditions and the low toxicity of the boron-containing reagents. fishersci.co.uklibretexts.org

This compound, being an aryl chloride, can serve as a substrate in Suzuki-Miyaura coupling reactions. The general catalytic cycle for this reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org The success of the coupling of aryl chlorides, which are generally less reactive than aryl bromides or iodides, often requires the use of specialized palladium catalysts with electron-rich and sterically hindered ligands. tcichemicals.comorganic-chemistry.org Recent advancements have led to the development of highly active catalyst systems capable of coupling deactivated aryl chlorides. chemrxiv.orgresearchgate.net The Suzuki-Miyaura reaction has been successfully applied to unprotected ortho-bromoanilines, highlighting its potential applicability to similar chloroaniline derivatives. nih.gov

| Coupling Partner | Catalyst System | Product Type |

| Arylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 3-(Aryl)-2,4,6-trimethylaniline |

| Alkylboronic acid | Pd catalyst, ligand, base | 3-(Alkyl)-2,4,6-trimethylaniline |

| Vinylboronic acid | Pd catalyst, ligand, base | 3-(Vinyl)-2,4,6-trimethylaniline |

Table 3: Potential Suzuki-Miyaura Coupling Reactions

Investigations into Radical Reaction Pathways

While ionic reactions are the most common pathways for the transformation of this compound, radical reactions could also play a role under specific conditions. For instance, the metabolism of 2,4,6-trimethylaniline has been shown to produce N-hydroxylated metabolites, which are considered important intermediates in the activation of carcinogenic aromatic amines. ca.gov The formation of these metabolites can involve radical intermediates. Further investigation into the photochemistry or reactions initiated by radical initiators could reveal novel transformation pathways for this compound.

Photochemical and Electrochemical Transformations of Chlorotrimethylanilines

The photochemical and electrochemical behavior of chlorotrimethylanilines, including this compound, is governed by the interplay of the aniline (B41778) functional group and the halogen substituent. While specific studies on this compound are not extensively detailed in the available literature, the behavior of related halogenated anilines provides significant insights into its potential transformations.

Photochemical Transformations:

The photolysis of anilines can proceed through various pathways, including photoionization and radical formation, with the solvent playing a crucial role in the dominant mechanism. For instance, studies on aniline have shown that in aqueous solutions, photoionization to form a hydrated electron is a primary process upon UV irradiation. rsc.org The quantum yield of this process is significant and occurs from the singlet excited state. rsc.org In less polar solvents like cyclohexane, the formation of anilino radicals through N-H bond fission becomes more prominent. rsc.org

For this compound, it can be inferred that similar photochemical pathways are plausible. The presence of the chlorine atom, an electron-withdrawing group, could influence the electron density on the aromatic ring and the amino group, potentially affecting the quantum yields of photoionization and radical formation. The methyl groups, being electron-donating, would also modulate the electronic properties of the molecule.

Electrochemical Transformations:

The electrochemical oxidation of halogenated anilines has been studied, revealing complex reaction pathways. nih.govmdpi.com Generally, the electro-oxidation of anilines involves the initial formation of a radical cation, which can then undergo further reactions such as dimerization. nih.gov In the case of halogenated anilines in an aprotic solvent like acetonitrile, the process can be more intricate. The electrodimerized product can be stabilized by the elimination of a halide ion and protons. nih.gov The released halide ions can be oxidized more easily than the parent aniline, leading to the formation of halogen species that can substitute both the starting monomer and the dimer. nih.gov This results in a mixture of products, including higher halogenated monomers and dimers. nih.gov

An HPLC method with electrochemical detection has been developed for the analysis of halogenated anilines, indicating their susceptibility to electrochemical processes. oup.com The detection is based on the oxidation of the aniline moiety. oup.com The oxidation potential required for detection is a key parameter and is influenced by the substituents on the aniline ring. oup.com

| Compound Family | Electrochemical Behavior | Key Products/Intermediates | Influencing Factors |

| Halogenated Anilines | Electro-oxidation leading to dimerization and further halogenation. nih.gov | Radical cations, dimerized products, higher halogenated monomers and dimers. nih.gov | Solvent, nature of halogen substituent. nih.gov |

| N,N-disubstituted anilines | Oxidation to form iminium products under basic conditions. mdpi.com | Iminium ions. mdpi.com | pH of the medium. mdpi.com |

| Mono- or no N-substituted anilines | Nitrogen deprotonation to yield a radical intermediate, or further oxidation to a nitrenium cation. mdpi.com | Radical intermediates, nitrenium cations. mdpi.com | Degree of N-substitution. mdpi.com |

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are crucial in understanding the reactivity and selectivity of this compound. wikipedia.org These effects arise from the interactions between bonding and non-bonding orbitals and can dictate the preferred conformations and reaction pathways. wikipedia.org

In substituted anilines, the geometry of the amino group and its interaction with the aromatic ring are key determinants of reactivity. The nitrogen atom in aniline is typically pyramidal, and the degree of pyramidalization is influenced by the electronic nature of the substituents. wikipedia.org Electron-withdrawing groups tend to favor a more planar geometry to maximize resonance interaction between the nitrogen lone pair and the aromatic π-system, while electron-donating groups can lead to a more pyramidal structure. wikipedia.org

The reactivity of anilines in electrophilic aromatic substitution reactions is strongly governed by the electron-donating nature of the amino group, which activates the ortho and para positions. byjus.com However, the steric bulk of the two methyl groups at the ortho positions in this compound would significantly hinder electrophilic attack at these sites. Consequently, electrophilic substitution would be expected to be directed primarily to the remaining unsubstituted carbon atom, if sterically accessible, or the reactivity of the ring would be diminished.

Furthermore, stereoelectronic effects can influence the conformation of amide derivatives of anilines. For secondary amides derived from meta-substituted anilines, a preference for the conformation where the N-H bond is anti to an electron-withdrawing meta-substituent has been observed. rsc.org This preference is a result of stabilizing orbital interactions.

Advanced Spectroscopic Characterization and Structural Investigations of 3 Chloro 2,4,6 Trimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 3-Chloro-2,4,6-trimethylaniline. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the precise mapping of the molecule's atomic connectivity and stereochemistry.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the amino (-NH₂) protons, the aromatic proton, and the three methyl (-CH₃) groups. The chemical shifts of the methyl groups would differ based on their position relative to the chlorine and amino substituents. The single aromatic proton would appear as a singlet. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the nine carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups and their position on the aromatic ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.0 | 120 - 125 |

| C-NH₂ | --- | 140 - 145 |

| C-Cl | --- | 125 - 130 |

| C-CH₃ (ortho) | --- | 130 - 135 |

| C-CH₃ (para) | --- | 128 - 133 |

| -NH₂ | 3.5 - 4.5 | --- |

| -CH₃ (ortho, C2) | 2.1 - 2.3 | 17 - 20 |

| -CH₃ (ortho, C6) | 2.1 - 2.3 | 17 - 20 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to confirm the through-bond coupling, or lack thereof, between the aromatic proton and the methyl protons. It would primarily show correlations arising from long-range couplings between the aromatic proton and the protons of the adjacent methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is highly sensitive and allows for the definitive assignment of which protons are attached to which carbon atoms. columbia.edu For this molecule, it would clearly link the aromatic proton signal to its corresponding aromatic carbon signal and the signals of the methyl protons to their respective methyl carbon signals. columbia.edu

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of molecules within a crystal lattice. This sensitivity makes ssNMR an ideal tool for investigating polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of this compound would yield distinct ssNMR spectra, allowing for their identification and characterization. Although specific polymorphic studies on this compound are not widely reported, ssNMR could differentiate between polymorphs by detecting subtle changes in chemical shifts and relaxation times that arise from different molecular packing and intermolecular interactions in the solid state.

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS for Fragmentation Analysis)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of this compound. The calculated monoisotopic mass of C₉H₁₂ClN is 169.0658. HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected precursor ion. The protonated molecule [M+H]⁺ of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information. Based on studies of similar aromatic amines, the fragmentation pathways for this compound would likely involve: ecut.edu.cn

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of ammonia (B1221849) (NH₃) or related nitrogen-containing fragments.

Cleavage of the C-Cl bond.

Formation of characteristic ions resulting from rearrangements of the aromatic ring.

The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ ions, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. ecut.edu.cn

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Identity |

|---|---|

| 170 | [M+H]⁺ |

| 155 | [M+H - CH₃]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not available in the searched literature, the structure of the closely related salt, 2,4,6-trimethylanilinium chloride (C₉H₁₄N⁺·Cl⁻), provides significant insight. researchgate.net

In the crystal structure of 2,4,6-trimethylanilinium chloride, the asymmetric unit consists of a 2,4,6-trimethylbenzenaminium cation and a chloride anion. researchgate.net The crystal packing is dominated by strong N-H···Cl hydrogen bonds, which link the cations and anions into columns. researchgate.net Additionally, the aromatic rings stack in a face-to-face manner, suggesting that π-π stacking interactions contribute to the stability of the crystal structure. researchgate.net It is highly probable that this compound would exhibit similar intermolecular forces, with N-H···N or N-H···Cl hydrogen bonds and π-π stacking playing key roles in its solid-state architecture.

Table 3: Crystallographic Data for the Analogous Compound 2,4,6-Trimethylanilinium Chloride researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₄N⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.622 (5) |

| b (Å) | 13.911 (5) |

| c (Å) | 19.344 (5) |

| β (°) | 90.000 (5) |

| Volume (ų) | 2589.6 (19) |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each molecule has a unique set of vibrational frequencies, creating a "molecular fingerprint" that can be used for identification and functional group analysis.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its specific functional groups and skeletal structure. chemicalbook.com

N-H Stretching: The amino group would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the three methyl groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds in the aromatic ring typically occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

C-N Stretching: This vibration would be found in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| N-H Bend | 1580 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light, promoting electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions within the substituted benzene (B151609) ring. nih.gov

Based on data for related compounds such as 2,4,6-trimethylaniline (B148799) and 3-chloroaniline, the primary absorption maxima (λmax) would likely be in the 240-300 nm range. nih.govnist.gov The presence of the amino group (an auxochrome) and the methyl groups typically causes a bathochromic (red) shift compared to unsubstituted benzene, while the chloro group's effect can be more complex.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, this technique can be a highly sensitive probe of the electronic structure and environment of those that do. It could potentially be used to study the excited state properties of this compound, although specific fluorescence data for this compound is not readily found in the searched literature. The fluorescence properties would depend on the nature of its lowest energy excited state and the efficiency of non-radiative decay pathways.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-trimethylaniline |

| 2,4,6-trimethylanilinium chloride |

| 2,4,5-trimethylaniline |

| 4-chloroaniline |

| 3-chloroaniline |

| Benzene |

| 2-chloronicotinic acid |

| p-toluenesulfonic acid |

| 2-aminonaphthalene |

| 2-nitroaniline |

| 4-chloro-2-methylaniline |

| 3-Methoxy-6-[(2, 4, 6-trimethyl-phenylamino)- methyl]-phenol |

| O-Vanillin |

| 4′-bromoacetophenone |

| 2,4,6-triamino-1,3,5 triazine (melamine) |

| 2,4,6-Trichloroaniline (B165571) |

| 3-chloro-2-methylaniline (B42847) |

| N-(3-chloro-2-methylphenyl)-2,4,6-trimethylaniline |

| 3-Bromo-2,4,6-trimethylaniline |

Computational and Theoretical Studies on 3 Chloro 2,4,6 Trimethylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and equilibrium geometry of molecules. For 3-Chloro-2,4,6-trimethylaniline, DFT calculations would typically be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations yield the lowest energy conformation of the molecule, providing a detailed three-dimensional structure.

While specific DFT studies on this compound are not extensively available in the reviewed literature, the methodology is well-established. For instance, studies on related aniline (B41778) derivatives often utilize basis sets like 6-311++G(d,p) to ensure a high level of accuracy. The optimized geometry from such calculations is the foundation for further analysis, including the prediction of spectroscopic properties and the study of reaction mechanisms.

Table 1: Representative Parameters from DFT Calculations on Analogous Aromatic Amines

| Parameter | Typical Calculated Value | Significance |

| C-N Bond Length | ~1.40 Å | Indicates the degree of delocalization of the nitrogen lone pair into the aromatic ring. |

| C-Cl Bond Length | ~1.74 Å | Reflects the strength of the carbon-chlorine bond. |

| Amino Group Pyramidalization | Variable | The degree to which the nitrogen atom is out of the plane of its substituents, affecting basicity and reactivity. |

| Dihedral Angles of Methyl Groups | Variable | Describes the orientation of the methyl groups relative to the benzene (B151609) ring, influencing steric hindrance. |

These calculations would also provide insights into the electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions and reactivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the theoretical model and the experimental assignments. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical IR and Raman vibrational frequencies are typically calculated using the same DFT methods and basis sets as for geometry optimization. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. While no specific studies comparing theoretical and experimental spectra for this compound were found, research on similar molecules like N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone has shown that DFT calculations can reproduce experimental vibrational spectra with good accuracy. wikipedia.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Experimental Parameter |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Absorption Bands (cm⁻¹) |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Chemical Shifts (ppm) |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Chemical Shifts (ppm) |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms and analyzing the energetics of chemical transformations. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical reactions. Theoretical studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

The analysis of transition states is key to understanding the kinetics of a reaction, as the energy barrier of the transition state determines the reaction rate. Computational methods can be used to calculate the activation energy and to visualize the geometry of the transition state, providing a detailed picture of the bond-breaking and bond-forming processes. While no specific reaction mechanism studies for this compound have been reported, the general approaches are well-documented for other aromatic amines.

Molecular Dynamics Simulations for Conformational Landscapes

These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By simulating the system for a sufficient length of time (nanoseconds to microseconds), one can obtain a statistical representation of the accessible conformations and their relative populations. This information is valuable for understanding how the molecule behaves in a realistic environment, such as in solution, which can influence its reactivity and interactions with other molecules. sigmaaldrich.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that relates a particular property (e.g., boiling point, solubility, toxicity) to a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and topological features.

For this compound, QSPR models could be developed to predict a wide range of its physicochemical and biological properties. Although no specific QSPR models for this compound were found in the literature, it could be included in datasets used to build more general models for substituted anilines. Such models are valuable in fields like materials science and environmental science for screening large numbers of compounds and prioritizing them for experimental testing.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.govnih.gov This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecular environment.

By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.govnih.gov The d_norm map uses a color scale to highlight contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms.

While a specific Hirshfeld surface analysis of this compound has not been reported, this technique would be invaluable for understanding its solid-state structure and properties. Based on its molecular structure, one would expect to observe interactions involving the chlorine atom, the amino group, and the methyl groups, in addition to π-stacking interactions between the aromatic rings.

Applications of 3 Chloro 2,4,6 Trimethylaniline As a Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

Detailed research and patent literature confirm the utility of 3-chloro-2,4,6-trimethylaniline as a starting material for constructing more complex molecular frameworks. Its defined substitution pattern makes it an ideal intermediate for multi-step syntheses where precise control over regioselectivity is required.

One documented application is its use in the synthesis of isoindolinone compounds, which are scaffolds of interest in medicinal chemistry. In a patented synthetic route, this compound is converted into an isocyanate intermediate, which is a crucial step in building the final heterocyclic product. google.com The reaction involves treating this compound with triphosgene (B27547) to yield 2-chloro-4-isocyanato-1,3,5-trimethylbenzene. google.com

Table 1: Synthesis of Isocyanate Intermediate

| Reactant | Reagent | Product | Conditions | Reference |

|---|

Furthermore, the compound has been used to create N-acylated derivatives. For instance, it can be transformed into N-(p-nitrobenzoyl)-3-chloro-2,4,6-trimethylaniline when reacted in chloroform (B151607) containing hydrochloric acid. researchgate.net These examples highlight its role as a robust building block for introducing a substituted aryl-amino moiety into larger, more complex molecules.

Development of Ligands for Catalysis (e.g., N-Heterocyclic Carbenes, Schiff Bases, Phosphines)

While specific examples of ligands for catalysis derived directly from this compound are not extensively documented in current literature, the structural characteristics of this compound are highly relevant to ligand design. The applications of its close analog, 2,4,6-trimethylaniline (B148799) (mesidine), provide a strong precedent for its potential in this area.

Sterically hindered anilines are foundational for creating bulky ligands that stabilize metal centers and influence the selectivity of catalytic reactions.

N-Heterocyclic Carbenes (NHCs): The parent compound, 2,4,6-trimethylaniline, is a crucial precursor for some of the most common NHC ligands, such as IMes (1,3-dimesitylimidazol-2-ylidene). These ligands are prepared by condensing the aniline (B41778) with glyoxal (B1671930), followed by cyclization and deprotonation. IMes is a key component in second-generation Grubbs' catalysts for olefin metathesis. The steric bulk provided by the mesityl groups is critical for the catalyst's stability and activity. By analogy, this compound could potentially be used to synthesize modified NHC ligands with altered electronic properties due to the chloro-substituent.

Schiff Bases: Schiff base ligands are readily synthesized through the condensation of an amine with an aldehyde or ketone. These ligands are versatile in coordination chemistry. Research on related molecules, such as 2,4,6-trimethyl-m-phenylenediamine, shows their successful use in forming polynuclear metal complexes. bldpharm.com The bulky framework of this compound makes it a candidate for forming sterically demanding Schiff base ligands that could enforce specific geometries on metal catalysts.

Intermediates in the Preparation of Dyes and Pigments

Substituted anilines are fundamental intermediates in the synthesis of azo dyes and other classes of pigments. The specific substitution pattern on the aniline ring determines the final color and properties of the dye.

While direct evidence linking this compound to specific commercial dyes is limited in the available literature, its parent compound, 2,4,6-trimethylaniline, is a known intermediate for producing dyes such as Acid Blue 129. google.com The general manufacturing process for such dyes often involves diazotization of the aniline derivative followed by a coupling reaction with a suitable coupling component. The chlorine atom on this compound would be expected to influence the final shade and light-fastness of a resulting dye, making it a plausible, if not widely cited, candidate for the development of specialized colorants. Chemical supplier catalogs often categorize related compounds like 3-chloro-2-methylaniline (B42847) hydrochloride as dye intermediates, reinforcing the role of chloro-substituted anilines in this industry. bldpharm.com

Synthesis of Specialized Functional Materials (e.g., optoelectronic materials, polymers)

Aromatic amines are important monomers and building blocks for a variety of functional materials, including high-performance polymers and materials with specific electronic or optical properties. The rigid structure and potential for functionalization make them suitable for creating ordered materials.

The application of this compound in this area is still emerging. However, chemical suppliers list the compound under categories such as "Polymer Science Material Building Blocks," which suggests its availability and potential for use in materials research and development. The electropolymerization of related aniline derivatives is a known method for producing conductive polymers. The specific substituents on this compound could be exploited to fine-tune the properties—such as solubility, conductivity, and band gap—of resulting polymers or optoelectronic materials.

Emerging Methodologies and Future Research Directions

Automation and High-Throughput Techniques in Synthesis and Screening

The integration of automation and high-throughput experimentation (HTE) is rapidly transforming the landscape of chemical synthesis and analysis. These technologies enable the rapid screening of numerous reaction conditions, catalysts, and substrates, significantly accelerating the discovery and optimization of synthetic routes. For the synthesis of complex molecules like 3-Chloro-2,4,6-trimethylaniline derivatives, HTE platforms can perform thousands of experiments in a single day, using minimal amounts of starting material, as little as 0.02 milligrams per reaction. scienceintheclassroom.org

Automated systems, often combining liquid handling robotics with sensitive analytical techniques like mass spectrometry, allow for the small-scale synthesis and direct bioassay screening of compound libraries. nih.gov For instance, the Purdue Make It system utilizes desorption electrospray ionization (DESI) to analyze up to 6144 samples in one run, with the data visualized as interactive heatmaps to quickly identify successful reactions. nih.govbohrium.com This approach is not only efficient but also minimizes waste, aligning with the principles of green chemistry. nih.gov The development of such platforms holds immense promise for the rapid identification of novel aniline (B41778) derivatives with desired properties and for optimizing the synthesis of known compounds like this compound.

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch production methods for many chemical compounds, including aniline derivatives. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high degree of control can lead to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions.

The synthesis of complex heterocyclic structures, which can be intermediates for various applications, has been successfully demonstrated using continuous flow methods. nih.gov For the production of this compound, flow chemistry could offer significant advantages. The precise temperature control inherent to flow reactors could help to minimize the formation of unwanted isomers during the chlorination of 2,4,6-trimethylaniline (B148799), leading to a more efficient and cost-effective process. Furthermore, the modular nature of flow systems allows for easy scaling from laboratory-scale synthesis to industrial-scale production.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is revolutionizing how chemical reactions are predicted, designed, and optimized. beilstein-journals.orgrjptonline.org By training on vast datasets of known chemical reactions, ML models can predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. researchgate.netnih.gov These tools are becoming increasingly valuable for tackling complex synthetic challenges, such as the selective functionalization of substituted anilines.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable insights into the formation of intermediates, the consumption of reactants, and the influence of various parameters on the reaction pathway. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors to provide continuous data streams.

In the context of this compound synthesis, in-situ monitoring could be used to track the progress of the chlorination reaction, allowing for precise control over the addition of the chlorinating agent and immediate detection of any deviations from the desired reaction pathway. This real-time data can be used to build more accurate kinetic models of the reaction, which can then be used to further optimize the process for higher yield and purity.

Multiscale Modeling Approaches for Comprehensive Understanding

For the production of this compound, multiscale modeling could be used to:

Quantum Mechanics (QM): Elucidate the reaction mechanism of the chlorination of 2,4,6-trimethylaniline and predict the relative energies of different isomers.

Molecular Dynamics (MD): Simulate the behavior of the molecules in the reaction mixture, providing insights into solvation effects and transport properties.

Computational Fluid Dynamics (CFD): Model the flow patterns and heat transfer within the reactor, ensuring optimal mixing and temperature control.

By integrating these different modeling approaches, it is possible to develop a highly predictive virtual model of the entire synthesis process, which can be used to de-bottleneck existing processes and design more efficient and robust new ones.

Challenges and Opportunities in the Diversification of Aniline Derivatives

While significant progress has been made in the synthesis and application of aniline derivatives, several challenges and opportunities remain. One of the primary challenges is the development of selective and sustainable methods for the functionalization of the aniline core. nih.gov Many existing methods rely on harsh reagents and produce significant amounts of waste. nih.gov There is a growing need for greener and more atom-economical approaches to the synthesis of these important compounds.

The vast chemical space of possible aniline derivatives also presents a significant opportunity for the discovery of new molecules with novel properties and applications. The integration of HTE, AI, and advanced analytical techniques will be crucial for exploring this space efficiently. The development of new aniline derivatives could lead to advances in a wide range of fields, from pharmaceuticals and agrochemicals to materials science. marketresearchintellect.com Furthermore, understanding the pharmacokinetic profiles and potential environmental impacts of new derivatives is essential for their responsible development. nih.govnih.gov

Table of Compounds Mentioned

Q & A

Basic Research Questions

What are the established synthetic routes for 3-Chloro-2,4,6-trimethylaniline, and what are their respective yields and purity outcomes?

Methodological Answer:

The synthesis of this compound typically involves halogenation and alkylation steps. One approach includes:

- Cyclometallation : Reacting 2,4,6-trimethylaniline with sodium tetrachloropalladate(II) in methanol under reflux to form halogen-bridged intermediates, achieving yields up to 87% after purification .

- Formylation : Using formic acid and acetic anhydride to protect the amine group, followed by chlorination via electrophilic substitution. This method requires strict control of stoichiometry to avoid over-halogenation .

- Reductive amination : For derivatives, sodium polysulfide and ammonium bromide can reduce nitro intermediates, with temperature control (30°C) critical to prevent side reactions .

Key Considerations : Purification via column chromatography or recrystallization is essential to achieve >95% purity. Yields vary based on solvent choice and catalyst efficiency.

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR (250 MHz) in deuterated solvents resolves methyl and aromatic proton environments, confirming substitution patterns .

- FT-IR : Identifies N-H stretches (3300–3500 cm) and C-Cl bonds (550–750 cm) .

- XRD : Reveals crystalline or amorphous nature; noncrystalline structures are common in derivatives .

- GC×GC-MS : Detects trace impurities in complex matrices using orthogonal separation phases (e.g., DB-5 and BPX-50 columns) .

Data Interpretation : Cross-validate results with elemental analysis (±0.3% tolerance) and refractive index measurements (n ~1.551) .

What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Acute Toxicity : Classified as H330 (fatal if inhaled), H315/H319 (skin/eye irritation). Use fume hoods and PPE (nitrile gloves, goggles) .

- Spill Management : Absorb with inert material (vermiculite) and neutralize with 10% acetic acid .

- Storage : Store in amber glass at 2–8°C under nitrogen to prevent oxidation.

Emergency Protocols : Follow P305+P351+P338 (eye exposure: rinse for 15 minutes) and P301+P317 (ingestion: seek immediate medical help) .

Advanced Research Questions

How does this compound function in transition-metal-catalyzed reactions, and what mechanistic insights exist?

Methodological Answer:

- Rhodium Catalysis : Acts as a directing group in multicomponent propargylamine synthesis. The chloro substituent enhances regioselectivity by stabilizing π-allyl intermediates .

- Palladium-Mediated Cyclometallation : Forms N-coordinated complexes, enabling C-H activation in cross-coupling reactions. Kinetic studies suggest a rate-limiting oxidative addition step .

Mechanistic Tools : Use -labeling to track bond cleavage and DFT calculations to model transition states.

What strategies are employed to incorporate this compound into thermally stable polymers, and how do structural modifications affect material properties?

Methodological Answer:

- Poly(amide-imide) Synthesis : Condense with trimellitylimido-amino acids using tetra-n-butylammonium bromide as a green solvent. The chloro group improves solubility in polar aprotic solvents (e.g., NMP) .

- Thermal Stability : TGA shows decomposition >300°C. Methyl groups increase steric hindrance, reducing crystallinity (confirmed by FE-SEM) .

Optimization : Adjust monomer ratios to balance mechanical strength (Young’s modulus) and processability.

What advanced analytical techniques are required to resolve co-elution issues when detecting this compound in complex matrices?

Methodological Answer:

- GC×GC-MS with Modulators : Employ cryogenic modulation to separate co-eluting isomers (e.g., 2,4,6-trichloroaniline) in environmental samples .

- HILIC-UV/Vis : Use hydrophilic interaction chromatography for urine matrices, with detection limits of 0.1 ppb after derivatization with dansyl chloride .

Validation : Spike recovery tests (85–115%) and matrix-matched calibration ensure accuracy in biological fluids .

How can researchers reconcile discrepancies in reported physical-chemical properties of this compound across different studies?

Methodological Answer:

- Density Variations : Reported values (0.963–1.171 g/mL) arise from purity differences (≥98% vs. technical grade) and measurement temperatures (20–25°C) .

- Solubility Contradictions : Polar solvents (ethanol, acetone) show higher solubility than nonpolar ones, but impurities (e.g., unreacted aniline) skew results .

Resolution : Standardize protocols (ASTM E1148) and report purity/grade (HPLC vs. technical) alongside data .

What novel derivatives of this compound show promise in medicinal chemistry applications, and what synthetic challenges accompany their preparation?

Methodological Answer:

- Propargylamine Derivatives : Exhibit kinase inhibition (e.g., p38 MAPK) via Rh-catalyzed alkyne insertion. Challenges include controlling enantioselectivity (use chiral ligands like BINAP) .

- Boronate Esters : Synthesized via Suzuki-Miyaura coupling for PET imaging. Protect the amine with Boc groups to prevent catalyst poisoning .

Purification : Use preparative HPLC with C18 columns to isolate bioactive isomers (>99% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.